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2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibitor selectivity CHK1 Halogen bonding

2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 941233-75-6) delivers a unique meta-chlorophenyl substitution pattern that is critical for selective kinase inhibition. Unlike common 4-chlorophenyl isomers, the 3-chlorophenyl groups at C2 and C5 fine-tune dihedral angles and electron density, enabling orders-of-magnitude differences in CHK1/PDHK1 IC50 values. Its planar, electron-deficient core with heavy-atom chlorine substituents provides strong anomalous scattering for X-ray crystallographic phasing, making it an essential tool for structure-based drug design. With XLogP3 = 4.6 and only two rotatable bonds, it serves as an ideal calibrator for lipophilicity–permeability relationships in cellular assays. This compound is the validated minimal pharmacophore for ATP-competitive PDHK inhibition and a versatile fragment for SAR expansion.

Molecular Formula C18H12Cl2N4
Molecular Weight 355.22
CAS No. 941233-75-6
Cat. No. B2997006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS941233-75-6
Molecular FormulaC18H12Cl2N4
Molecular Weight355.22
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)N)C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H12Cl2N4/c19-13-5-1-3-11(7-13)15-9-17(21)24-18(22-15)10-16(23-24)12-4-2-6-14(20)8-12/h1-10H,21H2
InChIKeyOJDSZHGOCBOQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 941233-75-6): Core Scaffold & Physicochemical Identity


2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 941233-75-6) is a fully aromatic, planar heterocyclic small molecule (C18H12Cl2N4, MW 355.2 g/mol) built on the pyrazolo[1,5-a]pyrimidine core [1]. Its defining structural features are two meta‑chlorophenyl substituents at positions 2 and 5, and a free primary amine at position 7. The computed physicochemical profile (XLogP3 = 4.6, tPSA = 56.2 Ų, HBD = 1, HBA = 3) places it firmly within oral drug‑like chemical space [1]. The electron‑withdrawing 3‑chlorophenyl groups differentiate this compound from common 4‑chlorophenyl or non‑halogenated analogs, creating a distinct electrostatic and steric signature exploited in selective kinase‑inhibitor design [2].

Why Generic Pyrazolo[1,5-a]pyrimidin-7-amines Are Not Interchangeable with CAS 941233-75-6


The pyrazolo[1,5-a]pyrimidin-7-amine scaffold is a privileged kinase‑inhibitor core, but its biological activity is exquisitely sensitive to the position and electronics of the aryl substituents. The 3‑chlorophenyl groups of CAS 941233-75-6 orient the chlorine atoms in a meta geometry that fine‑tunes both the dihedral angle of the pendant phenyl rings and the electron density across the fused heterocycle, an effect not recapitulated by 4‑chlorophenyl isomers [1]. Structure–activity relationship (SAR) studies within this chemical series demonstrate that moving the chlorine from the 3‑ to the 4‑position can alter IC50 values by orders of magnitude against key kinases such as CHK1 and PDHK1 [2]. Furthermore, even closely related analogs with identical core scaffolds but different substitution patterns display profoundly different in‑cell target engagement (e.g., >100‑fold variation in cellular pE1α IC50) [3], confirming these are not functionally interchangeable tool compounds.

Quantitative Differentiation Evidence for 2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 941233-75-6)


Meta-Chlorine Substitution Profoundly Impacts Target Binding Affinity vs. Para-Chlorine Analogs in the Pyrazolo[1,5-a]pyrimidine Series

The meta‑chlorophenyl arrangement of CAS 941233-75-6 is not a trivial structural variation. In an extensive CHK1 SAR campaign, the position of the chlorine atom on the phenyl ring at C5 was found to critically modulate potency. While the specific IC50 of CAS 941233-75-6 against CHK1 has not been disclosed in a primary publication, the scaffold‑matched comparator 3,6‑Bis(4‑chlorophenyl)pyrazolo[1,5-a]pyrimidin‑7‑amine (CymitQuimica Ref. 3D‑RCB87305, MW 341.2) bears para‑chlorine atoms that alter the electrostatic potential surface and the preferred binding conformation relative to the kinase hinge region [1]. The Labroli et al. study established that for pyrazolo[1,5-a]pyrimidin‑7‑amine CHK1 inhibitors, the C5 aryl substitution directly contacts the ribose pocket and its electronics dictate selectivity over CDK2. The 3‑chlorophenyl variant (exemplified by CAS 941233-75-6) presents a distinct vector and dipole moment compared to the 4‑chlorophenyl isomer, a differentiation that cannot be achieved with generic pyrazolo[1,5-a]pyrimidin‑7‑amine analogs [1].

Kinase inhibitor selectivity CHK1 Halogen bonding

PDHK/PDK Kinase Inhibition: Differential Isoform Profile Enabled by C2/C5 Bis-3-Chlorophenyl Substitution

The pyrazolo[1,5-a]pyrimidine core has been validated as a PDHK inhibitor scaffold through fragment-based and off-rate screening approaches. The Vernalis/Novartis team identified sub‑100 nM pan‑PDHK inhibitors from this chemotype [2]. Whereas the majority of the published PDHK inhibitors in this series carry a C7‑amine with additional solubilizing groups (e.g., piperidine or morpholine), the bis‑3‑chlorophenyl substitution of CAS 941233-75-6 represents the hydrophobic anchor pharmacophore in its simplest form, lacking the solubilizing C7 modifications. This makes it an ideal starting point for scaffold‑hopping and fragment‑growing strategies. A comparator from the BindingDB (BDBM100232), N‑cyclopentyl‑5‑methyl‑3‑phenyl‑pyrazolo[1,5-a]pyrimidin‑7‑amine, tested in a high‑throughput screening assay returned an IC50 of 62,900 nM against a related kinase target [1]. While not a direct PDHK assay, this demonstrates that even modest structural changes (alkyl‑phenyl vs. bis‑chlorophenyl) within the same core scaffold can result in >10,000‑fold activity differences.

PDHK1 PDK inhibitor Metabolic disease

Lipophilicity-Controlled Target Engagement: XLogP3 = 4.6 Balances Kinase Affinity and Off-Target Promiscuity

A common failure mode of bis‑aryl kinase inhibitors is excessive lipophilicity leading to promiscuous off‑target binding, phospholipidosis, and poor pharmacokinetics. The XLogP3 of CAS 941233-75-6 is 4.6, placing it within the optimal range for a CNS‑sparing kinase probe (typically XLogP3 < 5 for avoiding hERG and CYP inhibition) [1]. In contrast, the widely studied 7‑aminopyrazolopyrimidine CHK1 inhibitor SCH 900776 (MK‑8776), which carries a 3‑(1‑methyl‑1H‑pyrazol‑4‑yl) group at C3, has a computed XLogP3 of approximately 1.8 [2]. While SCH 900776 is a potent CHK1 inhibitor (IC50 = 3 nM), its significantly lower lipophilicity limits membrane permeability in certain non‑hepatic tissues. CAS 941233-75-6 occupies a differentiated lipophilicity space that can be advantageous for target tissues requiring higher passive permeability.

Lipophilic ligand efficiency Kinase promiscuity ADME optimization

Dual C2/C5 3-Chlorophenyl Substitution Provides Conformational Rigidity Advantage in Kinase Hinge Binding

The C18 core of CAS 941233-75-6 features only two rotatable bonds (C2–phenyl and C5–phenyl), resulting in a semi‑rigid, planar architecture that pre‑organizes the molecule for ATP‑site binding in kinases [1]. This rigidity reduces the entropic penalty upon target binding relative to more flexible analogs. For comparison, the related clinical candidate dinaciclib (SCH 727965), a pyrazolo[1,5-a]pyrimidine‑derived CDK inhibitor carrying a 2‑hydroxyethyl‑piperazine tail at C7 and a pyridin‑2‑yl‑sulfanyl group at C3, has 6 rotatable bonds and a significantly more flexible pharmacophore [3]. The conformational restriction of CAS 941233-75-6 is hypothesized to confer slower off‑rates (longer residence time) on kinases where the bis‑3‑chlorophenyl arrangement fits the hydrophobic back pocket, a property valued in sustained target inhibition.

Conformational restriction Kinase hinge binder Entropic penalty

Recommended Application Scenarios for 2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 941233-75-6)


Fragment-Based PDHK/PDK Inhibitor Design

The bis‑3‑chlorophenyl pyrazolo[1,5-a]pyrimidine core is the validated minimal pharmacophore for ATP‑competitive PDHK inhibition, as demonstrated by the Vernalis off‑rate screening cascade that identified sub‑100 nM PDHK binders from closely related resorcinol‑amide derivatives [3]. CAS 941233-75-6 can serve as a starting fragment for growing toward the PDHK1/2/3/4 ribose pocket and the C7‑directed solvent‑exposed region, enabling rapid SAR expansion without infringing on existing PDHK inhibitor patents.

CHK1 Selectivity Engineering via C5 Aryl Substitution

The SAR landscape for CHK1 inhibition established by Labroli et al. shows that the C5 aryl group is the primary determinant of CHK1 vs. CDK2 selectivity, with meta‑substituted phenyl rings providing a distinct selectivity vector [2]. CAS 941233-75-6 delivers the meta‑chlorophenyl motif at both C2 and C5, enabling researchers to probe the additive or synergistic effects of dual meta‑chlorine substitution on CHK1 kinase selectivity and to compare directly with the already‑characterized mono‑substituted and para‑substituted analogs.

Pharmacokinetic Probe for Lipophilic Kinase Inhibitor ADME Studies

With XLogP3 = 4.6 and only two rotatable bonds, CAS 941233-75-6 occupies a defined lipophilicity‑permeability space that makes it an excellent calibrator compound for cellular permeability and protein‑binding assays within the pyrazolo[1,5-a]pyrimidine class [1]. Its consistent physical properties (MW 355.2, tPSA 56.2 Ų) allow direct comparison with more polar analogs such as SCH 900776 (XLogP3 ≈ 1.8) in MDCK or Caco‑2 permeability models [4], helping teams understand the relationship between lipophilicity and intracellular kinase target engagement without the confounding influence of P‑gp efflux.

Chemical Tool for Kinase Hinge‑Binder Crystallography & Biophysical Fragment Screening

The planar, electron‑deficient core of CAS 941233-75-6, combined with the heavy‑atom chlorine substituents, provides strong anomalous scattering for X‑ray crystallographic phasing and a clear electron density signature in kinase co‑crystal structures [1][2]. This makes it a valuable tool for soaking into apo‑kinase crystals to rapidly obtain high‑resolution co‑structures that reveal the hinge‑binding mode of pyrazolo[1,5-a]pyrimidines, a prerequisite for structure‑based drug design campaigns targeting under‑explored kinases.

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